molecular formula C9H4BrClF6O B13696817 2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B13696817
M. Wt: 357.47 g/mol
InChI Key: SRCLWIKIGOYTLO-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a bromine and chlorine-substituted phenyl ring attached to a hexafluoropropanol moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize the yield. The process might include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while substitution reactions can introduce various functional groups to the phenyl ring .

Scientific Research Applications

2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol apart from similar compounds is its hexafluoropropanol group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical characteristics .

Properties

Molecular Formula

C9H4BrClF6O

Molecular Weight

357.47 g/mol

IUPAC Name

2-(4-bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C9H4BrClF6O/c10-5-2-1-4(3-6(5)11)7(18,8(12,13)14)9(15,16)17/h1-3,18H

InChI Key

SRCLWIKIGOYTLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl)Br

Origin of Product

United States

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